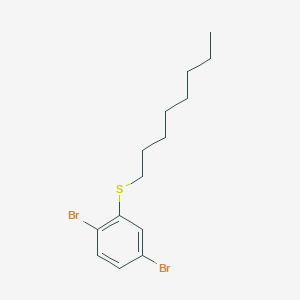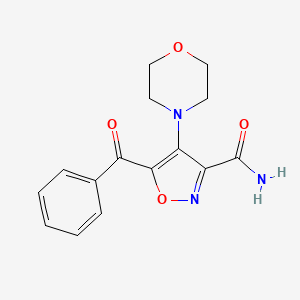
3-Isoxazolecarboxamide, 5-benzoyl-4-(4-morpholinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isoxazolecarboxamide, 5-benzoyl-4-(4-morpholinyl)- is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoxazolecarboxamide, 5-benzoyl-4-(4-morpholinyl)- typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). there are also metal-free synthetic routes that have been developed to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-Isoxazolecarboxamide, 5-benzoyl-4-(4-morpholinyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups attached to the isoxazole ring.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Isoxazolecarboxamide, 5-benzoyl-4-(4-morpholinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Isoxazole derivatives, including this compound, have potential therapeutic applications, such as in the development of anti-inflammatory and anticancer drugs.
Mecanismo De Acción
The mechanism of action of 3-Isoxazolecarboxamide, 5-benzoyl-4-(4-morpholinyl)- involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the functional groups attached to the isoxazole ring.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other isoxazole derivatives, such as:
- 3-Isoxazolecarboxamide, 5-benzoyl-4-(4-piperidinyl)-
- 3-Isoxazolecarboxamide, 5-benzoyl-4-(4-pyrrolidinyl)-
- 3-Isoxazolecarboxamide, 5-benzoyl-4-(4-piperazinyl)-
Uniqueness
What sets 3-Isoxazolecarboxamide, 5-benzoyl-4-(4-morpholinyl)- apart is the presence of the morpholine ring, which can impart unique chemical and biological properties. The morpholine ring can enhance the compound’s solubility and its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
647862-53-1 |
|---|---|
Fórmula molecular |
C15H15N3O4 |
Peso molecular |
301.30 g/mol |
Nombre IUPAC |
5-benzoyl-4-morpholin-4-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C15H15N3O4/c16-15(20)11-12(18-6-8-21-9-7-18)14(22-17-11)13(19)10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,16,20) |
Clave InChI |
QXMQSIGANLGELN-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=C(ON=C2C(=O)N)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


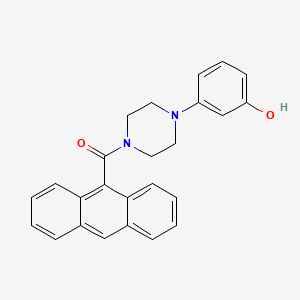
![(S)-(3-Cyanophenyl)[4-(hydroxymethyl)phenyl]methyl acetate](/img/structure/B12598371.png)
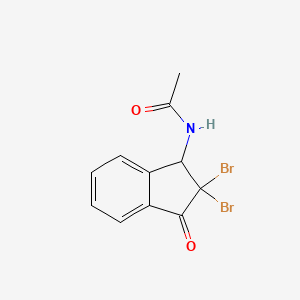
![[(1S)-2-(3,3-Dimethylbut-1-yne-1-sulfinyl)-1-methoxyethyl]benzene](/img/structure/B12598394.png)
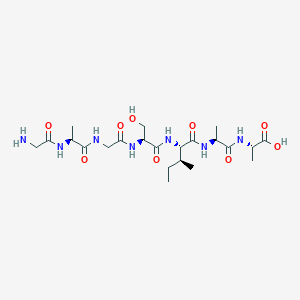
![1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene](/img/structure/B12598408.png)
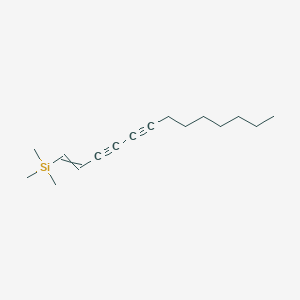
![[4-Methyl-3-(trifluoromethyl)pent-3-en-1-yl]benzene](/img/structure/B12598425.png)
![[4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol](/img/structure/B12598441.png)
![(2S,3S)-1-(Benzenesulfonyl)-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B12598443.png)
![1-[(1R)-2-(4-bromophenyl)-1-phenylethyl]pyrrolidine](/img/structure/B12598447.png)
![1-[2,5-Dimethoxy-4-(1-phenylprop-2-en-1-yl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B12598452.png)
![Triethyl{phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12598463.png)
